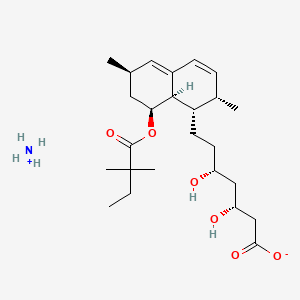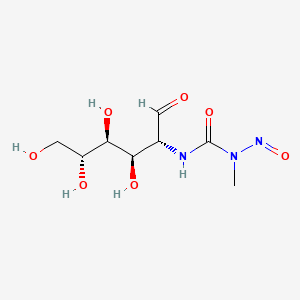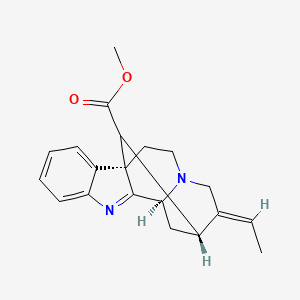
N-(4-butyl-2-methylphenyl)acetamide
Vue d'ensemble
Description
“N-(4-butyl-2-methylphenyl)acetamide” is a chemical compound with the CAS Number: 143360-00-3 . It has a molecular weight of 205.3 and its IUPAC name is N-(4-butyl-2-methylphenyl)acetamide .
Molecular Structure Analysis
The molecular structure of “N-(4-butyl-2-methylphenyl)acetamide” consists of 13 carbon atoms, 19 hydrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) .Physical And Chemical Properties Analysis
“N-(4-butyl-2-methylphenyl)acetamide” is very slightly soluble (0.18 g/L at 25 ºC) and has a density of 1.003±0.06 g/cm^3 at 20 ºC 760 Torr .Applications De Recherche Scientifique
Biochemistry: Inhibition of 20-HETE Synthesis
“N-hydroxy-N’-(4-butyl-2-methylphenyl)-formamidine” (HET0016) is used as an inhibitor of 20-hydroxy-5,8,11,14-eicosatetraenoic acid (20-HETE) synthesis .
Method of Application
The compound is used to inhibit the ω-hydroxylation and epoxidation of arachidonic acid (AA) catalyzed by recombinant cytochrome P450 4A1 (CYP4A1), CYP4A2, and CYP4A3 .
Results or Outcomes
The IC50 values of HET0016 for recombinant CYP4A1-, CYP4A2- and CYP4A3-catalyzed 20-HETE synthesis averaged 17.7 nM, 12.1 nM, and 20.6 nM, respectively . The IC50 value for production of 11,12-epoxy-5,8,14-eicosatrienoic acid (11,12-EET) by CYP4A2 and 4A3 averaged 12.7 nM and 22.0 nM, respectively . These results indicate that HET0016 is a selective, non-competitive, and irreversible inhibitor of CYP4A .
Biochemistry: Inhibition of SKP2 E3 Ligase
“N-(4-Butyl-2-methylphenyl)acetamide” is also known as SKP2 E3 Ligase Inhibitor II, SMIP004 . It is used in the field of biochemistry as an inhibitor of the F-box E3 ubiquitin ligase Skp2 .
Method of Application
This compound is a cell-permeable phenylacetamide that is shown to upregulate p21 Cip1/Waf1 and/or p27 Kip1 in prostate cancer LNCaP, PC3, DU145, but not HeLa, cultures (40 µM for 24 h) with a concomitant downregulation of the F-box E3 ubiquitin ligase Skp2 .
Results or Outcomes
Biochemistry: Inhibition of SKP2 E3 Ligase
“N-(4-Butyl-2-methylphenyl)acetamide” is also known as SKP2 E3 Ligase Inhibitor II, SMIP004 . It is used in the field of biochemistry as an inhibitor of the F-box E3 ubiquitin ligase Skp2 .
Method of Application
This compound is a cell-permeable phenylacetamide that is shown to upregulate p21 Cip1/Waf1 and/or p27 Kip1 in prostate cancer LNCaP, PC3, DU145, but not HeLa, cultures (40 µM for 24 h) with a concomitant downregulation of the F-box E3 ubiquitin ligase Skp2 .
Results or Outcomes
The antiproliferative activity of SMIP004 against LNCaP, PC3, DU145 soft agar colony formation is mainly cytostatic with cytotoxicity observed only in LNCaP cultures at high concentrations (IC 50 = 40 µM in 72 h), but not PC3 or DU145 even at concentrations as high as 80 µM and for up to 96 h .
Safety And Hazards
Propriétés
IUPAC Name |
N-(4-butyl-2-methylphenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-5-6-12-7-8-13(10(2)9-12)14-11(3)15/h7-9H,4-6H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFVMECVBUGMWIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC(=C(C=C1)NC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40372672 | |
| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-butyl-2-methylphenyl)acetamide | |
CAS RN |
143360-00-3 | |
| Record name | N-(4-Butyl-2-methylphenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40372672 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(4-butyl-2-methylphenyl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















